molecular formula C11H9ClIN B8539492 4-Chloro-5-iodo-2,6-dimethyl-quinoline

4-Chloro-5-iodo-2,6-dimethyl-quinoline

Cat. No.: B8539492
M. Wt: 317.55 g/mol
InChI Key: RRQQNOZVNODMCN-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2,6-dimethyl-quinoline is a useful research compound. Its molecular formula is C11H9ClIN and its molecular weight is 317.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClIN

Molecular Weight

317.55 g/mol

IUPAC Name

4-chloro-5-iodo-2,6-dimethylquinoline

InChI

InChI=1S/C11H9ClIN/c1-6-3-4-9-10(11(6)13)8(12)5-7(2)14-9/h3-5H,1-2H3

InChI Key

RRQQNOZVNODMCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(N=C2C=C1)C)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-iodo-4-methylaniline (50.0 g, 215 mmol), ethyl acetoacetate (30.7 g, 236 mmol), and toluene-4-sulfonic acid monohydrate (430 mg, 2.15 mmol) was refluxed for 2 h in cyclohexane (100 mL), allowing the water formed to collect in a Dean-Stark trap, then after cooling insoluble material was removed by filtration and the filtrate evaporated. The residue was dissolved in Dowtherm® A (25 mL) and added dropwise to hot (ca. 250° C.) Dowtherm® A. After 15 min the reaction mixture was allowed to reach room temperature, then heptane (150 mL) was added and the precipitate collected by filtration. This material was triturated in ethyl acetate to afford a 1:1 mixture of 7-iodo-2,6-methyl-1H-quinolin-4-one and 5-iodo-2,6-dimethyl-1H-quinolin-4-one (46.4 g), which was treated with phosphorus oxide chloride (130 mL) and N,N-dimethylformamide (0.6 mL). The solution obtained was stirred at 50° C. for 20 min, then carefully poured upon ice and brought to pH 7 with 25% aq. ammonium hydroxide solution. After extraction with ethyl acetate, the organic layer was washed with brine, dried (MgSO4), and evaporated. Recrystallization of the product mixture thus produced (4-chloro-7-iodo-2,6-dimethyl-quinoline and 4-chloro-5-iodo-2,6-dimethyl-quinoline) in hexane/ethyl acetate 9:1 (150 mL) afforded the title compound (7.55 g, 11%). Light brown solid, ISP-MS: m/e=318.1 ([M+H]+).
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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50 g
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reactant
Reaction Step Two
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30.7 g
Type
reactant
Reaction Step Two
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430 mg
Type
reactant
Reaction Step Two
[Compound]
Name
7-iodo-2,6-methyl-1H-quinolin-4-one
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
46.4 g
Type
reactant
Reaction Step Three
Name
phosphorus oxide chloride
Quantity
130 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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